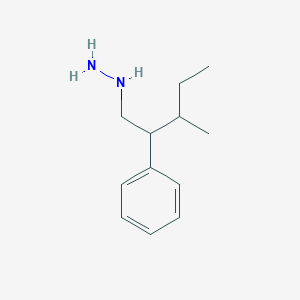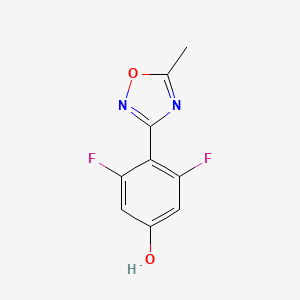
PEAQX (tetrasodium hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PEAQX (tetrasodium hydrate) involves the reaction of (1S)-1-(4-bromophenyl)ethylamine with 1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinylmethyl phosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted to its tetrasodium hydrate form through a series of purification and crystallization steps .
Chemical Reactions Analysis
PEAQX (tetrasodium hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PEAQX (tetrasodium hydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving NMDA receptor antagonists.
Biology: The compound is utilized in research on neuronal signaling and apoptosis.
Medicine: PEAQX (tetrasodium hydrate) is studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: It is used in the development of new pharmaceuticals targeting NMDA receptors .
Mechanism of Action
PEAQX (tetrasodium hydrate) exerts its effects by selectively binding to and inhibiting NMDA receptors, particularly the NR2A subtype. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and neuronal communication. The compound also induces striatal apoptosis and activates caspase-3, a key enzyme involved in the apoptotic pathway .
Comparison with Similar Compounds
PEAQX (tetrasodium hydrate) is unique in its high selectivity for the NR2A subtype of NMDA receptors. Similar compounds include:
NVP-AAM007: A stereomer of PEAQX with higher potency in activating caspase-3.
Ifenprodil: A selective NR2B antagonist with different binding affinities and effects.
Ro 25-6981: Another NR2B antagonist used in similar research applications
PEAQX (tetrasodium hydrate) stands out due to its specific targeting of NR2A receptors, making it a valuable tool in neuroscience research.
Properties
Molecular Formula |
C17H15BrN3Na4O6P |
|---|---|
Molecular Weight |
560.2 g/mol |
IUPAC Name |
tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 |
InChI Key |
SMGAGBKXHAHCGQ-VSYRWHDMSA-J |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


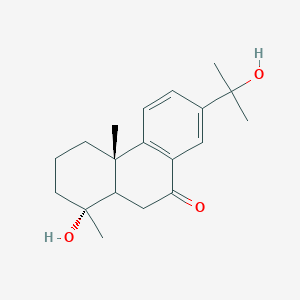
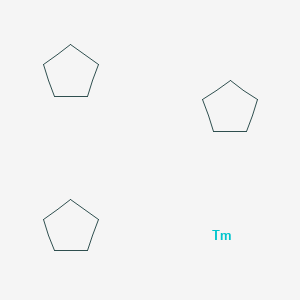
![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)
![2-Fluoro-5-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B12436348.png)
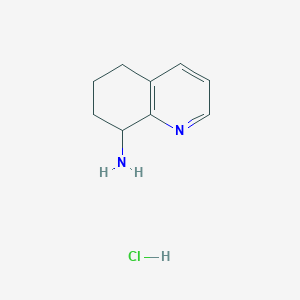
![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)
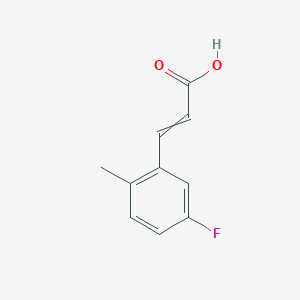
![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)
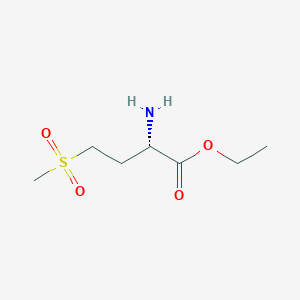
![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
